molecular formula C15H17FN2O B1441918 4-fluoro-1-N-[2-(3-methylphenoxy)ethyl]benzene-1,2-diamine CAS No. 1270795-86-2

4-fluoro-1-N-[2-(3-methylphenoxy)ethyl]benzene-1,2-diamine

Cat. No.: B1441918
CAS No.: 1270795-86-2
M. Wt: 260.31 g/mol
InChI Key: JJAOUFCEAZWPNY-UHFFFAOYSA-N
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Description

4-fluoro-1-N-[2-(3-methylphenoxy)ethyl]benzene-1,2-diamine is a useful research compound. Its molecular formula is C15H17FN2O and its molecular weight is 260.31 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Compounds

Researchers have explored the utility of fluorine-containing compounds, including derivatives similar to 4-fluoro-1-N-[2-(3-methylphenoxy)ethyl]benzene-1,2-diamine, in synthesizing seven-membered benzoheterocycles. These heterocycles were produced by reacting ortho-bifunctional benzenes with fluorinated pentenes, leading to compounds with potential applications in medicinal chemistry and materials science (Maruta et al., 1980).

Fluorescent Sensors

The development of fluorescent chemosensors based on the benzene-1,2-diamine structure demonstrates the potential of such compounds in detecting metal ions. A specific chemosensor molecule was designed by combining benzene-1,2-diamine with 2-hydroxy-3-isopropyl-6-methyl benzaldehyde, exhibiting selectivity and sensitivity for Ni2+ and Cu2+ ions. This suggests the possibility of using derivatives for multianalyte detection in environmental monitoring and biomedical applications (Pawar et al., 2015).

High-Performance Polymers

Polyimides synthesized from diamines, including those similar to this compound, have been researched for their high thermal stability, amorphous nature, and potential applications in advanced materials technology. These polyimides exhibit glass transition temperatures in a significant range and are characterized by their water absorption and dielectric properties, making them suitable for electronic and aerospace industries (Morikawa et al., 2012).

Properties

IUPAC Name

4-fluoro-1-N-[2-(3-methylphenoxy)ethyl]benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O/c1-11-3-2-4-13(9-11)19-8-7-18-15-6-5-12(16)10-14(15)17/h2-6,9-10,18H,7-8,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJAOUFCEAZWPNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCNC2=C(C=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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